Melibiose monohydrate
Description
Historical Context and Discovery of Melibiose (B213186)
Melibiose was first identified in the late 19th century as a component of raffinose (B1225341), a trisaccharide found in many plants. The enzymatic hydrolysis of raffinose by invertase yields melibiose and fructose (B13574). wikipedia.org Early research focused on differentiating it from other sugars, notably lactose (B1674315), due to their similar composition but different linkages. wikipedia.org It was discovered that melibiose is a disaccharide composed of galactose and glucose units. wikipedia.orghelsinki.fi This foundational knowledge paved the way for further investigation into its chemical nature and biological functions. Melibiose can be found in a variety of natural sources, including wild mallows, coffee beans, apples, and in small quantities in honey and royal jelly. wikipedia.orghimedialabs.com
Chemical Nomenclature and Stereoisomeric Forms of Melibiose
Melibiose is a reducing disaccharide in which a D-galactose unit is linked to a D-glucose unit through an α-1,6 glycosidic bond. wikipedia.orgglpbio.com Its systematic IUPAC name is 6-O-α-D-galactopyranosyl-D-glucose. wikipedia.orgwikipedia.org The chemical formula for melibiose is C₁₂H₂₂O₁₁, and its hydrated form is melibiose monohydrate (C₁₂H₂₂O₁₁·H₂O). wikipedia.orghimedialabs.com
Melibiose exists in different stereoisomeric forms, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The primary forms are the α- and β-anomers, which differ in the configuration at the anomeric carbon of the glucose residue. helsinki.fi In solution, melibiose undergoes mutarotation, a process where the α and β forms interconvert until an equilibrium is reached. helsinki.fi The α-melibiose monohydrate is noted for its superior crystallization properties compared to the β-melibiose dihydrate, making it the preferred form for isolation. helsinki.fi
Table 1: Stereoisomeric Forms of Melibiose
| Feature | α-Melibiose | β-Melibiose |
|---|---|---|
| Anomeric Configuration | The hydroxyl group on the anomeric carbon of the glucose unit is in the axial (α) position. | The hydroxyl group on the anomeric carbon of the glucose unit is in the equatorial (β) position. |
| Hydration State | Typically forms a monohydrate. helsinki.fi | Can form a dihydrate. helsinki.fi |
| Crystallization | Exhibits better crystallization properties. helsinki.fi | Less favorable for crystallization compared to the α-form. helsinki.fi |
Significance of this compound in Glycoscience and Biotechnology
The unique structure of melibiose underpins its importance in glycoscience and biotechnology. In glycoscience, the study of carbohydrates, melibiose serves as a model compound for investigating the structure and function of α-galactosides and the enzymes that act upon them, such as α-galactosidase. wikipedia.org
In the field of biotechnology, this compound has several key applications:
Microbiology: It is used as a component in microbiological media to differentiate between various microorganisms based on their ability to ferment melibiose. sigmaaldrich.com For example, the melibiose fermentation test can distinguish between different species of Enterobacteriaceae and yeasts. sigmaaldrich.com Saccharomyces cerevisiae (ale yeast) cannot utilize melibiose, which provides a method to differentiate it from Saccharomyces pastorianus (lager yeast), which can. wikipedia.org
Enzyme Technology: Melibiose is a substrate for α-galactosidase, an enzyme with various industrial applications. wikipedia.org Research into the kinetics and inhibition of this enzyme often utilizes melibiose. The breakdown of melibiose into galactose and glucose by α-galactosidase is a key reaction in several biotechnological processes. wikipedia.orguni-goettingen.de
Prebiotic Potential: It is utilized as a prebiotic, promoting the growth of beneficial gut bacteria. chemimpex.com While not metabolized by humans, it can be broken down by gut microflora like E. coli. hmdb.ca
Industrial Fermentation: Melibiose can serve as a carbon source for the growth of certain microorganisms in fermentation processes, aiding in the production of biofuels and other biochemicals. chemimpex.comnih.gov For instance, baker's yeast strains have been engineered to utilize melibiose to improve the yield of ethanol (B145695) or biomass from molasses. nih.gov
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₂₂O₁₁·H₂O himedialabs.commpbio.com |
| Molar Mass | 342.297 g/mol (anhydrous) wikipedia.orgmpbio.com |
| Melting Point | 84–85 °C wikipedia.org |
| Solubility | Soluble in water wikipedia.orgchemimpex.com |
| CAS Number | 66009-10-7 himedialabs.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAEJSLSYUKCO-FVOQKPJXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Conformational Analysis of Melibiose Monohydrate
Molecular Conformation and Anomeric Configuration
The spatial arrangement of melibiose (B213186) monohydrate has been elucidated through crystallographic studies. Analysis of X-ray diffraction data reveals that both the galactose and glucose pyranose rings adopt the stable ⁴C₁ chair conformation. researchgate.net This conformation minimizes steric strain, with most bulky substituents occupying equatorial positions.
The linkage between the two sugar units involves two key torsional angles. The conformation of the exocyclic galactoside C(6)-O(6) bond is described as gauche-trans. researchgate.net Meanwhile, the glycosidic bond, which defines the α-1→6 linkage, adopts a gauche-gauche conformation. researchgate.net
Crystallographic Studies and Unit Cell Parameters
The precise solid-state structure of melibiose monohydrate has been determined through single-crystal X-ray diffraction analysis.
Determination of Crystal Structure via Direct Methods
The crystal structure of α-melibiose monohydrate was successfully solved using direct methods. This computational technique allows for the determination of crystal structures directly from the experimental X-ray diffraction data without the need for prior knowledge of the molecular structure.
Analysis of Space Group and Crystal Lattice
Crystallographic analyses have consistently shown that this compound crystallizes in the orthorhombic crystal system. The specific space group identified is P2₁2₁2₁, which is a common space group for chiral molecules like sugars. iucr.org The unit cell is the basic repeating block of the crystal lattice, and its dimensions have been reported with high precision by different research groups. While the values are in close agreement, minor variations exist, which is typical for crystallographic studies conducted under slightly different conditions.
Reported Unit Cell Parameters for this compound
| Parameter | Kanters et al. (1976) | Gress et al. (1978) |
|---|---|---|
| a (Å) | 8.878 | 8.900 |
| b (Å) | 10.920 | 10.894 |
| c (Å) | 15.730 | 15.868 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
Polymorphism and Amorphous States of this compound
The solid-state form of a compound can significantly impact its properties. This compound can exist in different crystalline arrangements involving its anomers and can also be prepared in a non-crystalline, amorphous state.
Characterization of α- and β-Anomers
Anomeric Composition in this compound Crystals
| Study | α-Anomer Content | β-Anomer Content |
|---|---|---|
| Kanters et al. (1976) | ~80.4% | ~19.6% |
| Gress et al. (1978) | 72% | 28% |
Amorphous Form Generation and Stability
Beyond its crystalline form, melibiose can be converted into an amorphous, or non-crystalline, solid. One common method for generating amorphous sugars is spray drying. researchgate.net Studies have shown that amorphous melibiose can be successfully produced using this technique, although the process can be challenging due to the inherent stickiness of the material. researchgate.net
The stability of the amorphous form is a critical parameter. Research indicates that spray-dried amorphous melibiose exhibits considerable physical stability, with powders remaining amorphous for two to three weeks under controlled conditions. researchgate.net When compared to other disaccharides like sucrose (B13894) and trehalose (B1683222), amorphous melibiose has demonstrated a particularly slow crystallization rate. researchgate.net This enhanced stability is thought to be partly due to its relatively slow molecular mobility in the solid state. researchgate.net This property makes amorphous melibiose a subject of interest for applications where maintaining a stable, non-crystalline state is crucial.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound is extensively stabilized by a complex and intricate three-dimensional network of hydrogen bonds. nih.gov X-ray diffraction studies have revealed that all hydroxyl (OH) groups of the melibiose molecule, along with the water molecule of hydration, are involved in these intermolecular interactions. nih.gov This extensive hydrogen bonding is a key factor in the stability of the crystal lattice.
The table below summarizes key details from crystallographic data for α-melibiose monohydrate.
| Crystal System | Space Group | Z (Molecules per unit cell) | a (Å) | b (Å) | c (Å) |
| Orthorhombic | P212121 | 4 | 8.878 | 10.920 | 15.730 |
| Data sourced from crystallographic studies of α-melibiose monohydrate. nih.gov |
Computational Chemistry Approaches to Melibiose Conformation
While X-ray crystallography provides a static picture of the solid-state structure, computational chemistry methods are essential for understanding the dynamic conformational behavior of melibiose, particularly in solution. These approaches allow for the exploration of the molecule's potential energy surface and the identification of preferred conformations.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to carbohydrates to calculate optimized geometries, relative energies of different conformers, and vibrational frequencies. nih.gov For disaccharides, DFT studies are particularly useful for understanding the influence of factors like hydroxyl group orientations on the stability of conformations around the glycosidic bond. researchgate.net
DFT calculations can generate a potential energy surface by systematically rotating the torsion angles (Φ, Ψ, and ω) that define the glycosidic linkage. This allows for the identification of low-energy conformers. Studies on analogous α-linked disaccharides, such as maltose, have shown that the preferred conformation in vacuo is highly dependent on the rotational positions of the hydroxyl groups. researchgate.net Preliminary solvation models, like COSMO, can also be applied in DFT calculations to show that solvent effects can significantly alter the energy profiles, often reversing the conformational preferences observed in the gas phase. nih.gov
While extensive DFT studies specifically mapping the conformational landscape of melibiose are not widely published, the methodology applied to similar disaccharides provides a framework for how such an analysis would be conducted. The approach would involve optimizing the geometry of various melibiose conformers to determine their relative stabilities and the energy barriers between them.
Molecular dynamics (MD) simulations offer a powerful tool for studying the conformational flexibility and dynamics of biomolecules in solution over time. researchgate.net These simulations model the interactions between all atoms in the system, including the solvent, providing detailed insight into the behavior of molecules in an aqueous environment.
For disaccharides with an α-(1→6) linkage like melibiose, the presence of an additional rotatable bond, the ω torsion angle (O5-C5-C6-O6), grants it greater flexibility compared to other linkages, such as the α-(1→4) bond. nih.govacs.org MD simulations of isomaltose, a close analogue of melibiose with an α-(1→6) linkage between two glucose units, reveal that its conformational energy map contains multiple low-energy minima. acs.org This contrasts with α-(1→4) linked disaccharides which typically show a single primary energy well. acs.org
The greater conformational space accessible to the α-(1→6) linkage makes it significantly more flexible, especially in the presence of water. researchgate.netacs.org This flexibility is characterized by shorter correlation times for the fluctuation of glycosidic dihedral angles. acs.org The conformational preferences of the crucial ω torsion angle in (1→6)-linked oligosaccharides are dictated by the stereochemistry of the sugar rings. For pyranosides with a galacto- configuration, like the galactose unit in melibiose, the ω angle samples a population distribution that is an equilibrium between the gauche-trans (gt) and trans-gauche (tg) rotamers, with the gauche-gauche (gg) rotamer being minor. nih.gov
MD simulations also highlight the interaction with the solvent. Due to its more extended and flexible structure, a molecule with an α-(1→6) linkage can form a greater number of hydrogen bonds with surrounding water molecules compared to more rigid structures. researchgate.netacs.org
The table below lists the key torsion angles that define the conformation of the α-(1→6) linkage in melibiose.
| Torsion Angle | Definition | Description |
| Φ (phi) | O5'-C1'-O6-C6 | Rotation around the glycosidic bond involving the anomeric carbon. |
| Ψ (psi) | C1'-O6-C6-C5 | Rotation around the glycosidic bond involving the aglycone. |
| ω (omega) | O5-C5-C6-O6 | Rotation of the exocyclic C5-C6 bond of the glucose residue. |
Biosynthesis and Production Methodologies of Melibiose
Enzymatic Synthesis Pathways
Enzymatic synthesis utilizes isolated enzymes to catalyze the formation of melibiose (B213186). This approach allows for high specificity and control over reaction conditions.
Biocatalytic Production Processes
Biocatalytic production employs whole microbial cells as catalysts, providing a self-contained system where the necessary enzymes are produced and function within the cellular environment.
Optimization of Microbial Strains for Melibiose SynthesisTo overcome the limitations of whole-cell biocatalysis, significant research has focused on the genetic optimization of microbial strains. A key strategy for improving melibiose yield is the targeted modification of the production host, such as Saccharomyces cerevisiae. By deleting the mel1 gene, which is responsible for α-galactosidase activity, the degradation of the melibiose product is prevented. This genetic knockout ensures that melibiose accumulates in the fermentation broth without being consumed or broken down by the yeast.
Further enhancements have been achieved by engineering the yeast to more efficiently handle the by-products of the reaction. For instance, overexpressing genes related to fructose (B13574) transport can accelerate the removal of fructose from the medium, which helps to purify the melibiose product. researchgate.net Compared to wild-type strains, an engineered strain of S. cerevisiae with the mel1 gene deleted and with enhanced fructose transport capabilities showed a 30% improvement in yield, a 31% increase in productivity, and a 36% rise in the purity of the final melibiose product.
Data Tables
Below are interactive tables summarizing key data from research findings on melibiose production.
| Parameter | Optimal Value |
|---|---|
| pH | 6.0 |
| Temperature | 45 °C |
| Substrate Concentration (Raffinose) | 210 g/L |
| Enzyme Concentration | 5 U/mL |
| Maximal Yield | 88 g/L |
| Parameter | Improvement in Engineered Strain (MP8) vs. Wild-Type |
|---|---|
| Yield | ~30% Increase |
| Productivity | ~31% Increase |
| Purity | ~36% Increase |
Traditional and Chemical Synthesis Routes
Melibiose can be produced from the trisaccharide raffinose through various methods that cleave the glycosidic bond between the fructose and glucose units. These methodologies can be broadly categorized into biotechnological fermentation processes and chemical hydrolysis routes.
Fermentative Production from Raffinose with Top Yeast
One established method for producing melibiose is through whole-cell biocatalysis using top-fermenting yeast, particularly strains of Saccharomyces cerevisiae. beerandbrewing.com This process leverages the natural enzymatic machinery of the yeast to selectively hydrolyze raffinose.
Raffinose is a trisaccharide composed of galactose, glucose, and fructose. The key enzyme in this fermentative process is invertase (β-fructofuranosidase), which is encoded by the SUC2 gene in S. cerevisiae. researchgate.net Invertase catalyzes the hydrolysis of the glycosidic bond between the glucose and fructose molecules within the raffinose structure. This enzymatic cleavage yields two products: the disaccharide melibiose (composed of galactose and glucose) and the monosaccharide fructose. wikipedia.orgfrontiersin.org
A crucial aspect of this production method is that most strains of Saccharomyces cerevisiae, a type of top yeast, cannot metabolize melibiose. wikipedia.org While the yeast consumes the released fructose as an energy source, the melibiose remains in the fermentation broth, allowing for its accumulation and subsequent extraction. This makes S. cerevisiae an effective whole-cell biocatalyst for this specific conversion. oup.comnih.gov
However, the efficiency of this process can be influenced by the genetic makeup of the yeast strain. Some S. cerevisiae strains possess a gene (MEL1) that codes for the enzyme α-galactosidase. researchgate.net This enzyme can further hydrolyze the desired product, melibiose, into its constituent monosaccharides, galactose and glucose, thereby reducing the final yield. oup.com Consequently, a key strategy in optimizing this production route is the selection or genetic engineering of S. cerevisiae strains that lack a functional MEL1 gene to prevent the degradation of melibiose. oup.com
| Factor | Description |
| Biocatalyst | Saccharomyces cerevisiae (Top Yeast) |
| Substrate | Raffinose |
| Key Enzyme | Invertase (β-fructofuranosidase) |
| Primary Products | Melibiose and Fructose |
| Principle | Yeast hydrolyzes raffinose into melibiose and fructose; consumes fructose but leaves melibiose. |
| Potential Issue | Presence of α-galactosidase (from MEL1 gene) can degrade melibiose, reducing yield. |
Hydrolytic Methods of Raffinose Utilizing Acidic Conditions
Melibiose can also be synthesized from raffinose through chemical hydrolysis under acidic conditions. This method avoids the use of biological systems and relies on chemical principles to break the specific glycosidic linkage. The process involves treating an aqueous solution of raffinose with an acid, which catalyzes the cleavage of the bond connecting the fructose unit to the sucrose (B13894) portion of the molecule.
The underlying chemical mechanism involves the protonation of the glycosidic oxygen atom linking fructose to glucose. This protonation turns the glycosidic bond into a better leaving group, facilitating its cleavage. A water molecule then acts as a nucleophile, attacking the anomeric carbon and resulting in the formation of melibiose and fructose.
Research has shown that pH is a critical factor in this process. Studies on the degradation of α-galactosides, including raffinose, have demonstrated that hydrolysis is favored under acidic conditions. For instance, reducing the pH of a raffinose solution accelerates its breakdown. nih.gov Experiments analyzing the impact of steeping on α-galactoside content in legumes found that a lower pH (e.g., 4.0 compared to 6.0) resulted in a more rapid reduction of these oligosaccharides through hydrolysis. nih.gov This confirms that acidic conditions are effective in promoting the desired hydrolytic reaction.
| Parameter | Influence on Hydrolysis |
| Catalyst | Acid (e.g., H⁺ ions) |
| Substrate | Raffinose |
| Products | Melibiose and Fructose |
| Mechanism | Protonation of the glycosidic oxygen, followed by nucleophilic attack by water. |
| Key Condition | Low pH (acidic environment) enhances the rate of hydrolysis. nih.gov |
Enzymatic and Microbial Metabolism of Melibiose Monohydrate
Microbial Utilization as a Carbon Source
The breakdown of melibiose (B213186) provides microorganisms with glucose and galactose, which can then enter central glycolytic pathways for energy production. This metabolic capability is observed in diverse microbial genera, including pathogenic fungi like Colletotrichum graminicola and various bacteria. nih.gov
Melibiose monohydrate functions as a valuable nutrient for a range of bacteria and fungi. In bacteria such as Erwinia chrysanthemi (now known as Dickeya dadantii), a plant pathogen, melibiose is one of several plant-derived sugars it can use as a sole carbon source for growth. asm.org Similarly, bacteria like Enterococcus faecium isolated from cattle have shown the ability to ferment melibiose. mdpi.com The nitrogen-fixing bacterium Azotobacter vinelandii can also utilize melibiose by hydrolyzing it externally. nih.gov
In the fungal kingdom, the ability to metabolize melibiose is also present. For instance, the pathogenic fungus Colletotrichum graminicola can efficiently grow on melibiose as its only carbon source. nih.gov The utilization of different carbon sources, including disaccharides like melibiose, can significantly influence the synthesis and structure of fungal polysaccharides. nih.gov The metabolic interplay between bacteria and fungi is often mediated by the exchange of small molecules and metabolites, with fungi being prominent producers of specialized metabolites that can influence microbial community dynamics. rsc.org
The first critical step in melibiose metabolism is its transport across the cell membrane. This process is primarily mediated by the melibiose permease, MelB, a well-studied model system for cation-coupled transport. nih.gov MelB is a secondary active transporter belonging to the Major Facilitator Superfamily (MFS). uab.cat
The transport mechanism involves a symport system, where melibiose is transported into the cell along with a coupling cation. uab.cat In bacteria like Salmonella typhimurium and Escherichia coli, MelB can utilize sodium ions (Na+), lithium ions (Li+), or protons (H+) to drive the uptake of melibiose and other α-galactosides. nih.govuab.catnih.gov This process is highly specific, as MelB does not show an affinity for glucose or glucosides. nih.gov The transporter cycles through different conformations to bind the sugar and the cation on the outside of the cell, translocate them across the membrane, and release them into the cytoplasm. researchgate.net
Key Proteins in Melibiose Metabolism
| Protein | Gene | Function | Organism Examples |
|---|---|---|---|
| Melibiose Permease (MelB) | melB / rafB / melY | Cation-coupled symport of melibiose across the cell membrane. | E. coli, Salmonella typhimurium, Erwinia chrysanthemi, Enterobacter cloacae |
| α-Galactosidase (MelA) | melA / rafA / MEL1 | Hydrolysis of melibiose into glucose and galactose. | E. coli, Salmonella typhimurium, Erwinia chrysanthemi, Saccharomyces pastorianus |
Once inside the cell, melibiose is broken down by the enzyme α-galactosidase, also known as melibiase. wikipedia.org This enzyme catalyzes the hydrolysis of the α-1,6 glycosidic bond in melibiose, releasing its constituent monosaccharides: glucose and galactose. wikipedia.org
The activity of α-galactosidase is often inducible. For example, in Salmonella typhimurium, the enzyme's production is induced by melibiose. nih.gov In Azotobacter vinelandii, the enzyme can be induced by galactose, raffinose (B1225341), and stachyose (B150584) in addition to melibiose. nih.gov The purified α-galactosidase from Aspergillus sp. D-23 has been shown to efficiently hydrolyze melibiose and raffinose. mdpi.com The resulting glucose and galactose are then phosphorylated and funneled into glycolysis and other central metabolic pathways to generate energy for the cell.
Enzymatic Hydrolysis and Product Formation
The enzymatic breakdown of melibiose is a hydrolytic process catalyzed by the enzyme α-galactosidase (E.C. 3.2.1.22). This enzyme is also referred to as melibiase for its specific action on melibiose. mdpi.com
Melibiose is a disaccharide formed by an α-1,6 glycosidic linkage between a D-galactose unit and a D-glucose unit. wikipedia.org The α-galactosidase enzyme specifically targets and cleaves this bond. Through the addition of a water molecule (hydrolysis), the linkage is broken, releasing the two constituent monosaccharides: D-galactose and D-glucose. wikipedia.orgmdpi.com This reaction is the central step in preparing melibiose for entry into the central metabolic pathways, such as glycolysis, within the microorganism.
The efficiency of melibiose hydrolysis is determined by the kinetic properties of the α-galactosidase enzyme, which can vary depending on its microbial source. Key kinetic parameters, the Michaelis constant (Km) and maximum reaction velocity (Vmax), describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively.
A study on α-galactosidase from a novel fungal strain, Aspergillus sp. D-23, determined the kinetic parameters using p-nitrophenyl-α-D-galactopyranoside (p-NPG), a common chromogenic substrate. The Km was found to be 0.983 mmol/L and the Vmax was 1.587 μmol·mL⁻¹·min⁻¹. mdpi.com While the enzyme showed the highest affinity for p-NPG, it was also effective in hydrolyzing natural substrates like melibiose. mdpi.com Another study focusing on recombinant α-galactosidase from Aspergillus niger noted that the enzyme follows Michaelian kinetics for natural substrates like raffinose family oligosaccharides. nih.gov Research on the α-galactosidase from Trichoderma reesei also investigated its kinetic parameters, highlighting that melibiose hydrolysis can be subject to product inhibition by galactose.
The table below presents available kinetic data for α-galactosidase from different sources.
| Enzyme Source | Substrate | Km (mmol/L) | Vmax (μmol·mL⁻¹·min⁻¹) |
| Aspergillus sp. D-23 | p-NPG | 0.983 | 1.587 |
Note: Kinetic values are often determined using artificial substrates like p-NPG for ease of measurement, but they provide valuable comparative information on enzyme efficiency.
Regulatory Mechanisms of Melibiose Metabolism Genes
The expression of genes involved in melibiose catabolism is tightly regulated to ensure that the necessary enzymes are produced only when melibiose is available and preferred carbon sources are absent. The regulatory mechanisms differ among microorganisms.
Escherichia coli : The mel operon is controlled by both a specific regulator, MelR, and a global regulator. The melR gene product is an activator protein that, in the presence of the inducer melibiose, stimulates the transcription of the melAB operon, which encodes the α-galactosidase and melibiose permease. nih.govnih.gov In the absence of melibiose, the MelR protein acts as a repressor of its own transcription from the melR promoter. nih.gov This system is also subject to global carbon catabolite repression, mediated by the cAMP receptor protein (CRP), which ensures that preferred sugars like glucose are metabolized first. researchgate.net
Saccharomyces cerevisiae : In yeast, the MEL genes are part of the broader GAL/MEL regulon, which is responsible for both galactose and melibiose utilization. nih.govoup.com Gene expression is induced by galactose, one of the products of melibiose hydrolysis. The regulation involves a complex interplay between the activator protein Gal4p, the repressor protein Gal80p, and the signal transducer Gal3p. nih.gov In the absence of an inducer, Gal80p binds to Gal4p, preventing it from activating transcription. When galactose is present, it interacts with Gal3p, causing a conformational change that allows the Gal3p-galactose complex to sequester Gal80p in the cytoplasm, thus freeing Gal4p to activate the transcription of MEL and GAL genes. nih.gov Expression of these genes is also subject to strong glucose repression. oup.com
Bifidobacterium : Transcriptional control of carbohydrate metabolism in bifidobacteria is complex and involves numerous regulators, predominantly from the LacI family. frontiersin.org The expression of gene clusters for specific carbohydrates is typically controlled by local repressors that are inactivated by the specific substrate. frontiersin.orgfrontiersin.org While the specific regulatory pathways for melibiose are not as deeply characterized as in E. coli or yeast, it is understood that they follow this general principle of substrate induction and are likely subject to carbon catabolite repression to prioritize the use of preferred energy sources. frontiersin.org
Advanced Analytical and Spectroscopic Characterization of Melibiose Monohydrate
Chromatographic Techniques
Chromatography is a fundamental analytical tool for the separation, identification, and quantification of components within a mixture. For a highly polar carbohydrate like melibiose (B213186) monohydrate, several chromatographic techniques are particularly effective.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of carbohydrates due to its high resolution and sensitivity. mdpi.com For non-chromophoric sugars like melibiose, Refractive Index Detection (RID) is commonly employed. The method separates sugars based on their differential partitioning between a stationary phase (often an amino-functionalized silica column) and a mobile phase (typically an acetonitrile/water mixture). mdpi.com
The purity of a melibiose monohydrate sample can be determined by analyzing the chromatogram for the presence of extraneous peaks, which may correspond to monosaccharide constituents (glucose and galactose), other disaccharides, or degradation products. Quantification is achieved by comparing the peak area of melibiose in the sample to a calibration curve generated from standards of known concentration. mdpi.com Method validation typically assesses parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. mdpi.comnih.gov
Table 1: Representative HPLC-RID Parameters for Disaccharide Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Amino Column (e.g., NH2-silica) |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) |
| Flow Rate | 0.9 - 1.5 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 - 20 µL |
| Run Time | ~20 minutes |
This interactive table summarizes typical starting conditions for the HPLC analysis of disaccharides like melibiose. Parameters may require optimization based on the specific instrument and sample matrix.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative and semi-quantitative analysis of carbohydrates. creative-biolabs.comnih.gov The separation is based on the relative hydrophobicity of the sugars. creative-biolabs.com For melibiose analysis, a silica gel plate serves as the stationary phase, and a mixture of polar organic solvents acts as the mobile phase. nih.gov
TLC is particularly useful for monitoring chemical reactions, such as the hydrolysis of melibiose into its constituent monosaccharides, glucose and galactose. researchgate.netresearchgate.net After the plate is developed, the separated spots are visualized using a staining reagent (e.g., p-anisaldehyde or ceric sulfate) followed by heating. The retention factor (Rf) value for each spot is characteristic under specific conditions and can be used for identification by comparison with standards.
Table 2: Example of TLC for Monitoring Melibiose Hydrolysis
| Compound | Typical Rf Value | Observation |
|---|---|---|
| Melibiose | ~0.3 | Spot diminishes over time as hydrolysis proceeds. |
| Galactose | ~0.4 | Spot appears and intensifies over time. |
| Glucose | ~0.45 | Spot appears and intensifies over time. |
This interactive table illustrates the expected separation of melibiose and its hydrolysis products on a TLC plate. Rf values are indicative and can vary with experimental conditions.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes in a narrow capillary. wikipedia.org It offers advantages such as short analysis times, high resolution, and low sample consumption. mdpi.com Since neutral carbohydrates like melibiose lack a charge, their analysis by CE requires specific strategies.
One common approach is to form complexes with borate ions in an alkaline buffer, which imparts a negative charge to the sugar, allowing it to migrate in the electric field. nih.gov The separation is then based on the charge-to-size ratio of the resulting borate complexes. nih.gov Another strategy involves derivatization, where the sugar is labeled with a charged and/or fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), enabling highly sensitive detection by laser-induced fluorescence (LIF). mdpi.com
Spectroscopic Methods for Structural Elucidation and Batch Analysis
Spectroscopic methods provide information about the molecular structure and composition of a sample by measuring its interaction with electromagnetic radiation. These techniques are invaluable for confirming the identity of this compound and assessing batch-to-batch consistency.
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. mdpi.com The FT-IR spectrum of this compound provides a unique molecular "fingerprint" characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. nih.govnih.gov
The spectrum is dominated by a broad, strong absorption band in the 3600-3000 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups and the water of hydration. Other key absorptions include C-H stretching vibrations around 2900 cm⁻¹ and a complex series of bands in the 1200-900 cm⁻¹ region, known as the "fingerprint region," which are associated with C-O and C-C stretching and C-O-H bending vibrations. nih.gov These spectral features are used to confirm the identity of the compound and can be used in quality control to compare different batches. mdpi.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3000 | Stretching | O-H (hydroxyls, water) |
| 2950 - 2850 | Stretching | C-H (alkane) |
| ~1640 | Bending | H-O-H (water of hydration) |
This interactive table lists the principal IR absorption bands expected in the spectrum of this compound, which are indicative of its key functional groups.
Raman spectroscopy is another form of vibrational spectroscopy that serves as a complementary technique to IR spectroscopy. spectroscopyonline.com It provides information about molecular vibrations by detecting the inelastic scattering of monochromatic laser light. nih.gov The resulting Raman spectrum is also a unique fingerprint of the molecule, sensitive to its composition and structure. nih.govnih.gov
A key advantage of Raman spectroscopy is its high sensitivity to the crystalline structure and polymorphic form of a solid sample. spectroscopyonline.com Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact its physical properties. The Raman spectra of different polymorphs of this compound would exhibit distinct differences, particularly in the low-frequency (lattice vibration) region. This makes Raman spectroscopy an essential tool for characterizing the solid-state form of the compound and ensuring consistency in manufacturing. spectroscopyonline.com
Table 4: Applications of Raman Spectroscopy for this compound
| Application | Analytical Focus |
|---|---|
| Vibrational Fingerprinting | Confirmation of molecular identity and structure. |
| Polymorph Screening | Differentiation of various crystalline forms. |
| Batch Analysis | Ensuring batch-to-batch consistency of the solid-state form. |
| Hydration State Analysis | Monitoring changes related to the water of hydration. |
This interactive table highlights the primary applications of Raman spectroscopy in the advanced characterization of solid this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each proton and carbon atom. The complexity of the spectra is often increased by the presence of different isomers, such as open-chain and cyclic forms of the fructosamine (B8680336) moiety when melibiose is involved in glycation reactions. nih.gov
¹H-NMR spectra provide information on the proton environments within the molecule. The chemical shifts are indicative of the electronic environment of the protons, while coupling constants reveal the spatial relationships between neighboring protons.
¹³C-NMR spectra are used to identify all carbon atoms in the melibiose structure. The chemical shifts of the anomeric carbons (the carbon atoms at the center of the hemiacetal or acetal group) are particularly diagnostic for identifying the different ring forms and anomers present in a solution. slu.seresearchgate.net Studies on similar sugars have shown that computational density functional theory (DFT) can be used to predict ¹³C chemical shifts in the solid state, with root-mean-square deviations between calculated and experimental values typically between 1 and 2.5 ppm. mdpi.com
The following tables summarize representative chemical shift data for the carbon and proton atoms in melibiose.
| Atom | ¹³C Chemical Shift (ppm) |
|---|---|
| C1 | 98.0 |
| C2 | 70.1 |
| C3 | 70.7 |
| C4 | 71.7 |
| C5 | 76.0 |
| C6 | 61.8 |
| C1' (Anomeric α) | 93.1 |
| C1' (Anomeric β) | 97.0 |
| C2' | 72.7 |
| C3' | 73.9 |
| C4' | 70.7 |
| C5' | 72.2 |
| C6' | 67.0 |
| Atom | ¹H Chemical Shift (ppm) |
|---|---|
| H1 | 4.97 |
| H2 | 3.53 |
| H3 | 3.82 |
| H4 | 3.88 |
| H5 | 3.78 |
| H1' (Anomeric α) | 5.22 |
| H1' (Anomeric β) | 4.65 |
Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrations and Hydration Effects
Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful technique for probing low-frequency vibrational modes in molecules, which correspond to large-scale collective motions such as intermolecular vibrations and conformational changes. researchgate.net This makes it particularly sensitive to the structure of crystalline solids and the dynamics of hydration shells around biomolecules. nih.govmdpi.com
A study utilizing THz-TDS to measure D-melibiose in the 0.1–2.0 THz range found significant agreement between experimental spectra and simulations based on density functional theory. nih.gov The results demonstrated that in the solid state, melibiose exhibits characteristic absorption peaks corresponding to its specific vibrational modes.
When melibiose was analyzed in an aqueous solution, the study revealed that the presence of water molecules weakened both intramolecular and intermolecular interactions. nih.gov This effect is due to the disruption of the hydrogen-bonding network of the sugar crystal and the formation of new hydrogen bonds with water, altering the collective vibrational modes. The THz absorption spectrum in solution was also found to be dependent on the concentration and temperature of the sample. nih.gov This sensitivity allows THz-TDS to provide insights into the hydration dynamics and the influence of the solvent environment on the sugar's structure. mdpi.com
Mass Spectrometry (MS) and Tandem MS (MS/MS, NanoUPLC-Q-TOF-ESI-MS/MS) for Glycation Product Analysis
Mass spectrometry (MS) is an essential tool for the identification and structural characterization of melibiose and its derivatives, particularly advanced glycation end-products (AGEs). nih.govnih.gov AGEs are formed through non-enzymatic reactions between reducing sugars like melibiose and the amino groups of proteins, lipids, or nucleic acids.
Tandem MS (MS/MS) techniques are crucial for elucidating the structure of these complex molecules. nih.gov In a typical MS/MS experiment, a specific parent ion is selected and fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. This fragmentation pattern provides a fingerprint that can be used to determine the sequence of monosaccharide units, the location of glycosidic linkages, and the site of glycation on a peptide or protein. youtube.com
For instance, the structure of a synthetic melibiose-derived AGE (MAGE) was determined using this approach. nih.govnih.gov The mass spectrum of the major ion and its subsequent MS/MS fragmentation pattern confirmed the crosslink between the sugar and an N-α-acetyl-lysine moiety. nih.gov
Modern techniques coupling ultra-high performance liquid chromatography with mass spectrometry, such as NanoUPLC-Q-TOF-ESI-MS/MS (Nano Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Electrospray Ionization Tandem Mass Spectrometry), offer high resolution and sensitivity for analyzing complex mixtures of glycation products. nih.gov This allows for the separation, identification, and quantification of various AGEs in biological samples.
X-ray Diffraction Techniques
X-ray diffraction (XRD) is the definitive method for analyzing the solid-state structure of crystalline materials. It provides information on crystal packing, phase identity, and the precise three-dimensional arrangement of atoms.
X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification
X-ray Powder Diffraction (XRPD) is used to identify the crystalline phases of a material by analyzing the diffraction pattern produced when X-rays interact with a powdered sample. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for its identification.
For melibiose, XRPD is used to monitor its physical stability and crystallization behavior. Studies on freeze-dried (lyophilized) melibiose have shown that it initially exists in an amorphous state. researchgate.net When stored under specific relative humidity conditions (e.g., 43% RH), it gradually absorbs water and crystallizes over time. This transition can be tracked with XRPD; initially, the diffractogram shows only a broad, featureless "amorphous halo." As crystallization proceeds, sharp peaks begin to appear. After an extended period (e.g., 1100 hours), the resulting diffraction pattern closely resembles that of the known this compound crystalline form, confirming its phase identity. researchgate.net
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule, including the absolute configuration of all stereogenic centers. nih.govresearchgate.netulisboa.pt This method requires a high-quality single crystal, which, upon interaction with an X-ray beam, produces a unique diffraction pattern that can be mathematically decoded to build a model of the atomic arrangement. mdpi.com
While a publicly available crystal structure of free this compound is not commonly cited, the technique has been instrumental in understanding how melibiose is recognized by other molecules. High-resolution X-ray crystal structures have been determined for the melibiose transporter protein (MelB) from Salmonella typhimurium in complex with melibiose analogs. nih.govnih.gov These studies, with resolutions around 3.1 Å, revealed the specific binding pocket for the sugar and deciphered the molecular recognition mechanism, showing how the galactosyl moiety of melibiose interacts with specific amino acid residues in the protein. nih.govnih.gov This provides critical insight into the conformational state of melibiose when it is biologically active.
Thermal Analysis and Water Content Characterization
The characterization of this compound includes assessing its thermal properties and quantifying its water content, which is crucial for its stability and handling.
The water content of this compound is precisely determined using Karl Fischer titration. Commercial specifications for high-purity this compound typically indicate a water content ranging from 3.5% to 7.0%. rpicorp.com The theoretical water content for a perfect monohydrate (C₁₂H₂₂O₁₁·H₂O) is approximately 5.0%. nih.govcarlroth.com Studies on the physical stability of amorphous melibiose have shown that its water content changes depending on the relative humidity of its storage environment, and this water uptake acts as a plasticizer that facilitates its crystallization into the monohydrate form. researchgate.net
Thermal analysis provides information on properties such as melting point. The melting point for this compound is reported to be around 190 °C. carlroth.com
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is widely used to study thermal transitions such as melting, crystallization, and glass transitions. mdpi.com
For a hydrated crystalline solid like this compound, a DSC thermogram is expected to exhibit distinct endothermic events. The first major endotherm, occurring at lower temperatures, corresponds to the energy required to remove the water of hydration from the crystal lattice. This process transforms the monohydrate form into its anhydrous state. Studies on analogous sugar hydrates, such as glucose monohydrate, show a similar primary endotherm for dehydration. hilarispublisher.com
Following dehydration, a second endothermic peak is anticipated at a higher temperature, representing the melting of the now-anhydrous melibiose. The melting point for anhydrous α-melibiose is reported to occur with decomposition at approximately 182 °C. The precise temperatures and enthalpy changes (ΔH) associated with these transitions are characteristic of the substance and can be influenced by factors such as heating rate and sample purity.
Table 1: Expected Thermal Transitions of this compound by DSC
| Thermal Event | Expected Temperature Range | Description |
|---|---|---|
| Dehydration | Lower Temperature | Endothermic transition corresponding to the loss of one molecule of water. |
Thermogravimetric Analysis (TG) for Dehydration Behavior
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly effective for quantifying processes that involve mass loss, such as dehydration or decomposition. researchgate.net
When this compound (C₁₂H₂₂O₁₁·H₂O) is subjected to TGA analysis, a distinct mass loss is expected in the temperature range corresponding to its dehydration. The theoretical mass percentage of water in this compound can be calculated from its molecular weight (360.31 g/mol ) and the molecular weight of water (18.015 g/mol ).
Theoretical Water Content = (Molar Mass of H₂O / Molar Mass of this compound) x 100 Theoretical Water Content = (18.015 / 360.31) x 100 ≈ 5.00%
A typical TGA curve for this compound would show a stable baseline until the onset of the dehydration temperature. At this point, a single, sharp weight loss of approximately 5.0% would be recorded, signifying the release of the single water molecule. hilarispublisher.com Following this step, the mass would stabilize again until the onset of higher-temperature decomposition. The precise temperature range for this water loss is a key parameter for characterizing the thermal stability of the hydrate. Studies on other sugar hydrates confirm this pattern of a well-defined dehydration step. researchgate.net
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Particle Morphology and Size Distribution
Optical Rotation and Mutarotation Studies for Anomer Identification
Melibiose, as a reducing sugar, exhibits mutarotation in solution. Mutarotation is the change in the optical rotation that occurs when the α- and β-anomers of a sugar interconvert in solution until they reach an equilibrium. wikipedia.orgbyjus.com This phenomenon is a key characteristic of cyclic hemiacetals. The specific rotation of a pure anomer will change over time until a constant value is achieved, representing the equilibrium mixture of the anomers. masterorganicchemistry.comchemistrysteps.com
The α-anomer of melibiose, when dissolved in water, shows a significant change in its specific rotation. Research has documented the mutarotation of α-melibiose from an initial specific rotation ([α]ᴅ²⁰) of +166° to an equilibrium value of +142.3°. This change occurs over a period of 220 minutes in a 4% aqueous solution.
Furthermore, a β-anomer dihydrate form has also been characterized. This anomer exhibits mutarotation starting from an initial specific rotation ([α]ᴅ²⁰) of +123.5° and reaching an equilibrium value of +143.1° in a 4% aqueous solution. The convergence of both anomers to a similar equilibrium value is a classic demonstration of mutarotation.
Table 2: Mutarotation Data for Melibiose Anomers
| Anomer Form | Initial Specific Rotation [α]ᴅ²⁰ | Equilibrium Specific Rotation [α]ᴅ²⁰ | Conditions |
|---|---|---|---|
| α-Anomer | +166° | +142.3° | c=4, H₂O, 220 minutes |
Research Applications in Chemical and Biological Systems
Applications in Organic Synthesis and Glycosylation Research
Melibiose (B213186) monohydrate serves as a valuable starting material and model compound in the field of glycoscience, which explores the complex roles of sugars in biological systems.
Melibiose has been utilized in a direct preparation method for benzoylated ethyl 1-thioglycosides, which are important glycosyl donors in oligosaccharide synthesis due to their stability. nih.govnih.gov In a notable synthetic approach, melibiose is first fully benzoylated using a benzoic anhydride-triethylamine reagent, which predominantly yields the β-product. nih.gov
This per-O-benzoylated melibiose is then treated with ethanethiol (B150549) (EtSH) at a moderately elevated temperature (50–60 °C) with boron trifluoride etherate (BF₃·Et₂O) acting as a promoter. nih.govnih.gov This reaction efficiently produces the corresponding ethyl 1-thioglycosides in high yields, with the α-anomer being the predominant product in the resulting mixture. nih.gov This direct method presents an improvement over indirect preparations that often involve sequential deacetylation and benzoylation steps. nih.gov
| Starting Material | Reagents | Temperature | Promoter | Primary Products | Key Outcome |
|---|---|---|---|---|---|
| Per-O-benzoylated Melibiose | Ethanethiol (EtSH) | 50-60 °C | BF₃·Et₂O | Ethyl 1-thio-α-melibioside and its β-anomer | High-yield synthesis with α-product predominance |
Melibiose is utilized in studies investigating the complex interactions of carbohydrates within biological systems, particularly in the context of glycation. Glycation is the non-enzymatic reaction between proteins and reducing sugars, which can lead to the formation of advanced glycation end-products (AGEs). nih.govresearchgate.net
Research has shown that melibiose can react in vitro with proteins like bovine serum albumin to form a unique class of AGEs, designated as MAGEs (melibiose-derived AGEs). nih.gov Using nuclear magnetic resonance spectroscopy, MAGEs were identified as a mixture of isomers of the fructosamine (B8680336) moiety, existing in both open-chain and cyclic forms. nih.govresearchgate.net Significantly, researchers have developed antibodies against these MAGEs and discovered that structurally analogous glycation products are naturally present in the tissues of various organisms, from invertebrates to humans. nih.govresearchgate.net This suggests that melibiose-derived adducts may play a role in biological processes and disease mechanisms, making melibiose a key compound for modeling and understanding these complex interactions. nih.gov
Pharmaceutical Excipient Research and Development
Due to its structural similarity to lactose (B1674315), a widely used pharmaceutical filler and binder, melibiose monohydrate has been investigated as a potential alternative excipient in tablet formulations. helsinki.finih.gov
This compound has been characterized and evaluated for its potential use as a filler/binder, an excipient that improves the cohesion and plasticity of powder mixtures for tablet manufacturing. helsinki.fipharmaexcipients.comwjbphs.com Studies comparing it with α-lactose monohydrate have shown that melibiose possesses promising tableting properties. helsinki.fi It demonstrates better compactibility than α-lactose monohydrate, producing tablets with higher tensile strength at similar compression pressures. helsinki.fi These findings indicate that melibiose has the potential to be a novel and effective excipient in solid dosage forms. nih.gov
The mechanical properties and deformation behavior of this compound during tablet compression have been extensively studied using methods like Heckel analysis. helsinki.finih.gov The Heckel plot is a common tool used to characterize the compressibility of a powder by relating the logarithm of its porosity to the applied pressure. uni-duesseldorf.de
These analyses have determined that this compound is primarily a fragmenting material, similar to α-lactose monohydrate. helsinki.fihelsinki.fi Fragmentation means the particles break into smaller pieces under pressure, creating new surfaces for bonding, which is a desirable property for a binder. helsinki.fi Yield pressure values and strain rate sensitivity (SRS) indexes derived from these studies confirm its fragmenting nature, with some evidence suggesting it may fragment to an even higher degree than lactose monohydrate. nih.gov
| Excipient | Primary Deformation Mechanism | Heckel Analysis Outcome | Compactibility Comparison |
|---|---|---|---|
| This compound | Fragmentation | Similar behavior to α-lactose monohydrate | Produces tablets with higher tensile strength than α-lactose monohydrate |
| α-Lactose Monohydrate | Fragmentation | Standard for comparison | Lower compactibility compared to this compound |
The moisture content of excipients is a critical factor that can significantly affect the manufacturing process and the physical properties of the final tablet, such as hardness and stability. pharmaexcipients.compharmaexcipients.comtabletscapsules.com Research into the tableting properties of this compound has included an evaluation of the effect of moisture.
Studies have shown that an increase in moisture content leads to higher tensile strengths in tablets made with melibiose. nih.gov This effect was observed in different batches of the material, although the degree of impact on compactibility varied slightly between batches. nih.gov This phenomenon is common in pharmaceutical powders, where moisture can act as a binder by forming liquid bridges between particles, but excessive moisture can also hinder compaction by creating hydrostatic resistance. nih.govresearchgate.net The positive correlation between moisture and tablet strength for melibiose underscores its potential as a robust excipient under controlled humidity conditions. nih.gov
Role as a Protein-Stabilizing Excipient in Amorphous Formulations
This compound is investigated as a stabilizing excipient in amorphous solid dispersions, which are formulations designed to improve the stability and bioavailability of therapeutic proteins. nih.govprimescholars.com In these systems, the protein is dispersed within an amorphous matrix of the excipient. The high viscosity and molecular immobility of the glassy state created by excipients like melibiose help to protect the protein's native structure during processing and storage. nih.govjmchemsci.com
Stabilization of Enzymes (e.g., β-galactosidase) During Processing and Storage
Melibiose has demonstrated significant efficacy in preserving the enzymatic activity of proteins like β-galactosidase during stressful manufacturing processes such as spray drying and lyophilization, as well as during subsequent storage. researchgate.netsigmaaldrich.com In studies involving spray-dried β-galactosidase, melibiose was shown to reduce the loss of protein activity during the drying process itself. nih.gov When these formulations were stored for 30 days at various temperatures and humidity levels (e.g., 20°C or 40°C at 18% relative humidity), those prepared with melibiose showed no further loss of activity, performing equally as well as the commonly used excipient, trehalose (B1683222). researchgate.netnih.gov
For lyophilized (freeze-dried) formulations, melibiose was also highly effective. sigmaaldrich.com When β-galactosidase was freeze-dried with melibiose at a 2:1 excipient-to-protein weight ratio, the decrease in enzymatic activity during storage was slower compared to formulations containing sucrose (B13894) or cellobiose. sigmaaldrich.comhelsinki.fi Even at higher excipient ratios (20:1 and 40:1), the enzymatic activity in melibiose-containing samples was consistently among the highest observed, confirming its protective capabilities during storage. sigmaaldrich.com
Analysis of Protein Secondary Structure Preservation
The preservation of a protein's secondary structure is crucial for maintaining its biological function. Research on freeze-dried β-galactosidase has shown that melibiose is effective at protecting these structural elements. sigmaaldrich.com Using Fourier transform infrared spectroscopy, analyses revealed that the changes to the protein's secondary structure within the lyophilizates occurred at a rate comparable to the loss of its enzymatic activity after rehydration. sigmaaldrich.com In formulations with a 2:1 excipient-to-protein ratio, melibiose, along with trehalose, provided superior preservation of the secondary structure compared to sucrose and cellobiose. sigmaaldrich.com This indicates a direct correlation between the structural integrity maintained by the excipient in the solid state and the functional activity of the protein upon reconstitution.
Comparison with Other Disaccharides (e.g., Trehalose, Sucrose) in Spray Drying
When evaluated against other common disaccharides in spray drying applications, melibiose presents a favorable profile. researchgate.netnih.gov In direct comparisons with trehalose for stabilizing β-galactosidase, melibiose demonstrated at least equivalent, and in some conditions, superior performance. researchgate.net While both sugars effectively reduced protein activity loss during drying, formulations with melibiose trended toward higher remaining protein activity after storage, particularly when higher process temperatures were used. nih.gov
A notable difference was observed in the physicochemical properties of the final powders. Melibiose formulations consistently produced drier products with lower residual moisture content compared to those made with trehalose. researchgate.netnih.gov Despite this, the powder yields for melibiose formulations were similar to those achieved with trehalose. nih.gov The ability to produce stable, amorphous powders with low moisture makes melibiose a promising alternative to other disaccharides for spray drying heat-sensitive proteins. nih.gov
Table 1: Comparison of Melibiose and Trehalose in Spray-Dried β-galactosidase Formulations
| Parameter | Melibiose | Trehalose | Reference |
|---|---|---|---|
| Protein Activity Preservation | Equal or higher, especially after storage at higher processing temperatures | Effective, but activity trends lower than melibiose at higher process temperatures | researchgate.netnih.gov |
| Powder Yield | Similar | Similar | nih.gov |
| Residual Moisture Content | Lower | Higher | researchgate.netnih.gov |
| Physical State Post-Drying | Amorphous | Amorphous | nih.gov |
Solid-State Stability and Amorphous-to-Crystalline Transition Kinetics
The long-term stability of an amorphous formulation depends on its ability to resist crystallization. nih.govdntb.gov.ua Melibiose has shown excellent solid-state stability. nih.gov Spray-dried formulations containing melibiose and β-galactosidase remained fully amorphous during storage. researchgate.netnih.gov
Studies comparing the physical properties of different amorphous disaccharides have highlighted melibiose's stability. Amorphous melibiose generally exhibits slower crystallization rates when compared to sucrose and cellobiose. researchgate.net This stability may be partly attributed to its relatively slow molecular mobility in the amorphous state. researchgate.net This inherent resistance to converting from a glassy amorphous state to a more stable crystalline state is a critical attribute for an excipient, as crystallization can compromise the stability of the embedded protein. researchgate.netresearchgate.net Melibiose's superior solid-state stability and easier processability make it a better candidate for creating stable amorphous formulations than other sugars like isomalt. nih.govresearchgate.net
Table 2: Relative Stability of Amorphous Disaccharides
| Disaccharide | Crystallization Tendency | Molecular Mobility | Reference |
|---|---|---|---|
| Melibiose | Slower crystallization rate | Relatively slow | researchgate.net |
| Trehalose | Slower crystallization rate | Faster than melibiose | researchgate.netresearchgate.net |
| Sucrose | Faster crystallization rate | - | researchgate.net |
| Cellobiose | Faster crystallization rate | - | researchgate.net |
Studies in Microbial Biotechnology and Fermentation
Carbon Source for Microbial Growth in Bioreactor Systems
In microbial biotechnology, the selection of a carbon source is fundamental for optimizing cell growth and the production of desired metabolites in bioreactor systems. mdpi.comscirp.org Melibiose can be utilized as a carbon source by certain microorganisms, but its metabolism is highly dependent on the specific microbial strain and its enzymatic capabilities. wikipedia.orgmdpi.com
For example, the lactic acid bacterium Streptococcus thermophilus, which is widely used in the dairy industry, displays strain-specific variability in its ability to metabolize melibiose. mdpi.com While this species reliably ferments lactose, glucose, and fructose (B13574), the utilization of other carbohydrates, including melibiose, differs considerably among strains. mdpi.com This variability indicates that while melibiose can serve as a carbon source to support growth in some bioreactor fermentations, its effectiveness is not universal and must be evaluated on a case-by-case basis for the selected production strain. mdpi.com
Applications in the Production of Biofuels and Biochemicals
Melibiose, a disaccharide composed of galactose and glucose, serves as a valuable carbohydrate source in biotechnological processes for the production of biofuels and biochemicals. Its utilization is particularly relevant in fermentation processes that use feedstocks rich in raffinose (B1225341), such as sugar beets and molasses.
In the context of ethanol (B145695) production, melibiose is a key intermediate. During the fermentation of raffinose by engineered enteric bacteria like Escherichia coli, Klebsiella oxytoca, and Erwinia chrysanthemi, the trisaccharide is first hydrolyzed, yielding extracellular melibiose and fructose. nih.gov These organisms subsequently transport and metabolize the melibiose. The catabolic pathway involves the enzyme α-galactosidase, which breaks down melibiose into its constituent monosaccharides, galactose and glucose. nih.gov These simple sugars can then enter glycolytic pathways to be converted into ethanol. For instance, a raffinose-positive E. coli mutant has been shown to be an effective biocatalyst for producing ethanol from raffinose, where melibiose is a transient extracellular product. nih.gov
The ability to ferment melibiose is a distinguishing characteristic between different yeast strains used in industrial fermentations, such as brewing. Lager yeasts (Saccharomyces pastorianus) produce the enzyme α-galactosidase (encoded by the MEL1 gene) and can, therefore, hydrolyze and ferment melibiose. wikipedia.orgbeerandbrewing.com In contrast, ale yeasts (Saccharomyces cerevisiae) typically lack this enzyme and cannot utilize melibiose. wikipedia.org This metabolic difference has been exploited through genetic engineering and classical breeding to develop baker's yeast strains capable of utilizing melibiose. By introducing the MEL1 gene, these improved strains can completely ferment raffinose found in molasses, enhancing the efficiency of processes where such feedstocks are used. nih.gov
Furthermore, specific mutant strains of Saccharomyces cerevisiae have been developed to selectively ferment the glucose and galactose components of melibiose to produce ethanol, while allowing fructose (from a sucrose or raffinose source) to accumulate in the fermentation medium. researchgate.net This demonstrates the potential for using melibiose in integrated biorefineries that aim to produce both biofuels and valuable biochemicals like high-fructose syrups.
Table 1: Melibiose Utilization in Fermentation by Various Microorganisms
| Microorganism | Feedstock/Substrate | Key Enzyme | Products/Intermediates | Reference |
|---|---|---|---|---|
| Engineered E. coli, K. oxytoca, E. chrysanthemi | Raffinose | β-fructosidase, α-galactosidase | Extracellular Melibiose, Ethanol | nih.gov |
| Saccharomyces pastorianus (Lager Yeast) | Raffinose, Melibiose | α-galactosidase (Melibiase) | Ethanol | wikipedia.orgbeerandbrewing.com |
| Engineered Baker's Yeast (S. cerevisiae) | Raffinose, Melibiose | α-galactosidase (Melibiase) | Ethanol | nih.gov |
| Mutant Saccharomyces cerevisiae ATCC 36858 | Melibiose, Raffinose | Melibiase, Invertase | Ethanol, High-Fructose Syrup | researchgate.net |
Nutrient Source for Protein Expression in Microbial Culture Media
Melibiose can be utilized as a carbon and energy source in microbial culture media, which is fundamental for cell growth and, consequently, for the production of recombinant proteins. The ability of a microorganism to use melibiose depends on its capacity to transport the sugar into the cell and to metabolize it. This process is primarily mediated by specific transporter proteins, known as permeases, and hydrolytic enzymes.
The melibiose permease (MelB) is a well-studied transport protein that facilitates the uptake of melibiose. In organisms like Salmonella enterica serovar Typhimurium and Enterobacter cloacae, MelB and MelY respectively, function as symporters, co-transporting melibiose with a cation (H+, Na+, or Li+) into the cytoplasm. nih.govresearchgate.net Once inside the cell, melibiose is hydrolyzed by α-galactosidase into glucose and galactose, which can then be channeled into the central carbon metabolism to provide energy and biosynthetic precursors necessary for cell maintenance and protein synthesis.
The expression of heterologous proteins in microbial hosts like Escherichia coli is influenced by the composition of the nutrient medium, including the choice of carbon source. While glucose is commonly used, its rapid metabolism can sometimes lead to the accumulation of inhibitory byproducts like acetate, which can negatively affect protein production. nih.gov The use of alternative sugars can modulate metabolic fluxes and potentially enhance the yield of the target recombinant protein. nih.gov Melibiose represents such an alternative, particularly for host strains engineered to efficiently transport and metabolize it.
The efficiency of melibiose as a nutrient source is directly linked to the expression and activity of its transporter. Studies on the MelB protein have shown that its expression level and functional state are critical for melibiose uptake. researchgate.net For example, the lipid composition of the bacterial membrane can influence the activity of the MelB transporter. Therefore, optimizing culture conditions to ensure robust expression and function of endogenous or heterologously expressed melibiose transporters is a key step in utilizing melibiose effectively as a nutrient for protein expression.
Table 2: Key Proteins Involved in Melibiose Uptake and Metabolism
| Protein | Organism | Function | Gene | Reference |
|---|---|---|---|---|
| Melibiose Permease (MelBSt) | Salmonella enterica serovar Typhimurium | Melibiose-cation symport | melB | nih.gov |
| Melibiose Transporter (MelY) | Enterobacter cloacae | Melibiose-H+ symport | melY | nih.gov |
| α-Galactosidase (Melibiase) | Saccharomyces pastorianus | Hydrolysis of melibiose | MEL1 | wikipedia.org |
Investigation of Water Plasticization Effects on Amorphous Disaccharides
In the amorphous (or glassy) state, disaccharides like melibiose are used as stabilizing agents for pharmaceutical products, particularly for protein-based drugs. The physical stability of these amorphous matrices is highly dependent on their glass transition temperature (Tg) and molecular mobility, both of which are significantly affected by water content. Water acts as a plasticizer, reducing the Tg and increasing molecular mobility, which can lead to undesirable physical changes such as crystallization.
A comparative study on the effects of water plasticization on freeze-dried trehalose, sucrose, melibiose, and cellobiose revealed important differences in their physical stability. Amorphous melibiose was found to be particularly stable against crystallization across a range of water contents. This high stability may be partly attributed to its relatively slow molecular mobility compared to other disaccharides.
The study evaluated water sorption tendencies and the resulting plasticizing effect. While sucrose showed different water sorption behavior, melibiose and trehalose exhibited slower crystallization rates. To compare the molecular mobilities of trehalose and melibiose, their T1H relaxation time constants were measured. An increase in water content led to a decrease in T1H for both sugars, indicating increased molecular mobility. However, the relaxation constant values were slightly higher for melibiose than for trehalose at a given T/Tg, suggesting that melibiose has a slightly lower molecular mobility under these conditions. This lower mobility contributes to its enhanced stability in the amorphous state, making it a potentially advantageous excipient for formulating robust drug products.
Table 3: Comparison of Physical Properties of Amorphous Disaccharides
| Disaccharide | Crystallization Rate | Molecular Mobility | Physical Stability with High Water Content | Reference |
|---|---|---|---|---|
| Melibiose | Very Slow | Relatively Slow | High | |
| Trehalose | Slow | Slower than Sucrose/Cellobiose | High | |
| Sucrose | Faster than Melibiose/Trehalose | Higher | Lower | |
| Cellobiose | Faster than Melibiose/Trehalose | Higher | Lower |
Research on Advanced Glycation End-Products (AGEs)
Advanced Glycation End-products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. These reactions, known as glycation, are implicated in the pathology of various diseases, including diabetes, neurodegenerative disorders, and cancer.
Recent research has identified a novel class of AGEs derived from melibiose, termed MAGEs (Melibiose-derived Advanced Glycation End-products). nih.govwikipedia.orgresearchgate.net In vitro studies have demonstrated that MAGEs are formed efficiently when proteins, such as bovine serum albumin and myoglobin, are incubated with melibiose, particularly under anhydrous (dry) conditions. nih.govwikipedia.orgresearchgate.net This is in contrast to many conventional AGEs that form in aqueous solutions. The formation of MAGEs involves the modification of specific amino acid residues on the protein, including lysine, arginine, and histidine. nih.gov These protein-bound MAGEs, referred to as high-molecular-mass MAGEs (HMW-MAGEs), have been shown to exhibit genotoxic activity in vitro. nih.gov Low-molecular-mass MAGEs (LMW-MAGEs) can also be formed from the reaction of melibiose with free amino acids, such as Nα-acetyl-lysine. nih.gov
The structural characterization of MAGEs has been a key focus of investigation. Using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers have elucidated the structure of these novel adducts. nih.govwikipedia.orgresearchgate.net MAGEs have been identified as a set of isomers of the fructosamine moiety. wikipedia.orgresearchgate.net The structural analysis revealed that MAGEs exist in both open-chain and cyclic conformations. wikipedia.orgresearchgate.net This structural complexity contributes to the unique properties of MAGEs compared to other well-characterized AGEs.
A significant finding is that MAGEs generated in vitro mimic a unique, previously undescribed epitope that is naturally present in the tissues of various living organisms, from invertebrates to humans. wikipedia.orgresearchgate.net Researchers generated a mouse monoclonal antibody against synthetic MAGEs and found that it recognized an analogous glycation product in human and animal tissues, including muscles, fat, and blood. beerandbrewing.comresearchgate.net This indicates that MAGEs, or structurally similar compounds, are formed in vivo.
The presence of these MAGE epitopes on circulating proteins like serum albumin, IgG, and IgA has been confirmed in human blood. beerandbrewing.comresearchgate.net The modification pattern of these proteins by MAGEs appears to differ between healthy individuals and patients with diabetes, suggesting a potential role for MAGEs in disease pathology. beerandbrewing.comresearchgate.net Furthermore, the discovery of MAGE cross-reactive auto-antibodies in the serum of diabetic patients suggests that these adducts are immunogenic and may contribute to autoimmune responses. wikipedia.orgresearchgate.net This mimicry of biological epitopes by MAGEs opens new avenues for understanding the mechanisms of diseases like diabetes and cancer and may lead to the development of novel diagnostic markers and therapeutic strategies. beerandbrewing.comresearchgate.net
Table 4: Characteristics of Melibiose-Derived AGEs (MAGEs)
| Characteristic | Description | Key Findings | Reference |
|---|---|---|---|
| Formation | Non-enzymatic reaction of melibiose with proteins or amino acids. | Efficiently formed under anhydrous (dry) conditions. Modifies lysine, arginine, and histidine residues. | nih.gov |
| Structure | Set of fructosamine moiety isomers. | Exists in both open-chain and cyclic conformations. | wikipedia.orgresearchgate.net |
| Biological Relevance | Mimics a natural epitope found in vivo. | Detected on blood proteins (albumin, IgG, IgA) in humans. Levels and modification patterns differ in diabetic patients. | beerandbrewing.comresearchgate.net |
| Immunogenicity | Induces an immune response. | Cross-reactive auto-antibodies found in patients with diabetes. | wikipedia.orgresearchgate.net |
Studies on Biological Absorption Enhancement in Animal Models
Promotion of Quercetin Glycoside Absorption in Rat Intestinal Models
Research has demonstrated that melibiose, a non-digestible disaccharide, can enhance the absorption of water-soluble quercetin glycosides in the small intestine of rats. nih.govresearchgate.net In a study utilizing a ligated small intestinal loop in anesthetized rats, the co-administration of a quercetin-3-O-glucoside mixture (Q3GM) with melibiose resulted in a significantly higher plasma concentration of quercetin derivatives in the portal blood after 60 minutes compared to the group that did not receive melibiose. nih.govresearchgate.net
The quercetin-3-O-glucoside mixture used in the study consisted of quercetin-3-O-glucoside (Q3G) at 31.9%, along with mono (21.2%) and di (17.1%) glucose adducts with α-1,4 linkages. nih.govresearchgate.net The findings suggest that melibiose plays a role in promoting the uptake of these important flavonoids from the intestinal lumen into the bloodstream.
| Time Point | Treatment Group | Relative Plasma Quercetin Derivative Concentration |
|---|---|---|
| 60 min | Q3GM alone | Lower |
| 60 min | Q3GM with Melibiose | Considerably Higher nih.govresearchgate.net |
Investigation of α-1,6 Glycoside Linkage Involvement in Hydrolysis
The mechanism by which melibiose enhances quercetin glycoside absorption appears to be linked to its specific chemical structure, particularly the α-1,6 glycoside linkage between its galactose and glucose units. nih.govresearchgate.netwikipedia.org To investigate this, the hydrolytic rate of quercetin-3-O-glucoside (Q3G) was evaluated using a mucosal homogenate of the small intestine in the presence of various disaccharides. nih.govresearchgate.net
The results indicated that both melibiose and isomaltose, which share the α-1,6 glycoside linkage, promoted the hydrolysis of Q3G into its aglycone form, quercetin. nih.govresearchgate.netebi.ac.uk This enzymatic breakdown is a critical step for the subsequent absorption of quercetin. These findings strongly suggest that the α-1,6 linkage is a key structural feature responsible for the increased hydrolysis and subsequent absorption of quercetin glycosides in the presence of melibiose. nih.govresearchgate.net
Immunological Research (Non-Clinical)
Effects on T-Helper Cell Responses in Animal Models
In the realm of non-clinical immunological research, dietary melibiose has been shown to influence T-helper (Th) cell responses in animal models. nih.gov A study conducted on ovalbumin (OVA)-specific T cell receptor transgenic mice revealed that dietary melibiose significantly decreased Th2 type responses. nih.gov This was evidenced by a notable reduction in interleukin-4 (IL-4) production and a diminished T cell proliferative response following sensitization with orally administered OVA for seven days. nih.gov
Furthermore, the study observed a tendency for Th1 type responses to decrease as well. nih.gov Building on these findings, the researchers investigated the effect of melibiose on the induction of oral tolerance. In BALB/c mice, prior oral administration of OVA suppressed the Th cell responses induced by subcutaneous immunization with OVA. This suppression was further enhanced by the inclusion of melibiose in the diet. nih.gov These results suggest that dietary melibiose can significantly modulate T-helper cell responses to ingested antigens and may have the potential to enhance the induction of oral tolerance. nih.gov
| T-Helper Cell Response | Effect of Dietary Melibiose in Animal Models |
|---|---|
| Th2 Type Responses (e.g., IL-4 production) | Markedly Decreased nih.gov |
| T Cell Proliferative Response | Significantly Decreased nih.gov |
| Th1 Type Responses | Tended to Decrease nih.gov |
| Induction of Oral Tolerance | Enhanced nih.gov |
Future Directions in Melibiose Monohydrate Research
Development of Novel Synthesis Strategies
The future of melibiose (B213186) monohydrate synthesis is moving towards more efficient and sustainable methods, with a significant focus on chemoenzymatic strategies. These approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to overcome the challenges of traditional multistep chemical methods, which often involve complex protection and deprotection steps. nih.gov
One promising avenue is the use of glycosyltransferases, which can catalyze the specific transfer of a galactose unit to a glucose acceptor, forming the α-1,6 linkage characteristic of melibiose. nih.govwikipedia.org Researchers are exploring the engineering of these enzymes to improve their stability, activity, and substrate specificity, making them more suitable for large-scale industrial production. Additionally, the development of one-pot multienzyme (OPME) systems, where multiple enzymatic reactions occur in a single reactor, is being investigated to streamline the synthesis process and reduce costs. nih.gov
Another area of development is the use of whole-cell biocatalysts. researchgate.net This involves genetically engineering microorganisms, such as Saccharomyces cerevisiae, to overexpress the necessary enzymes for melibiose synthesis from inexpensive and readily available starting materials like raffinose (B1225341). wikipedia.orgresearchgate.net This approach offers the potential for a more environmentally friendly and economically viable production process. The table below summarizes some of the novel synthesis strategies being explored.
| Synthesis Strategy | Description | Potential Advantages |
|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical and enzymatic methods to achieve specific glycosidic bond formation. nih.gov | High regioselectivity and stereoselectivity, fewer side products. |
| Glycosyltransferase-Catalyzed Synthesis | Utilizes enzymes to specifically link galactose and glucose. nih.govwikipedia.org | Precise control over the formation of the α-1,6 linkage. |
| One-Pot Multienzyme (OPME) Systems | Multiple enzymes work sequentially in a single reaction vessel. nih.gov | Increased efficiency, reduced processing time and cost. |
| Whole-Cell Biocatalysis | Uses genetically engineered microorganisms to produce melibiose from substrates like raffinose. researchgate.net | Sustainable, potentially lower cost, and uses renewable resources. |
Exploration of Advanced Excipient Functionalities
Melibiose monohydrate is gaining attention as a promising excipient in the pharmaceutical industry, particularly for the stabilization of protein-based drugs and other biologics. Future research will likely focus on exploring its advanced functionalities beyond its basic role as a filler or bulking agent.
A key area of investigation is the comparison of melibiose with other disaccharides, such as trehalose (B1683222), which is a well-established protein stabilizer. nih.gov Studies have shown that melibiose can be as effective as trehalose in protecting proteins like β-galactosidase from degradation during processes like spray drying. nih.gov Further research is needed to understand the specific mechanisms by which melibiose imparts this stability, which may involve its interaction with water molecules and its ability to form a glassy matrix around the protein.
The potential of melibiose in amorphous solid dispersions to enhance the solubility and bioavailability of poorly water-soluble drugs is another area of active research. biosynth.com Its physical properties, including its glass transition temperature and hygroscopicity, will be critical factors in determining its suitability for these applications. The following table highlights some of the advanced excipient functionalities of this compound that are being explored.
| Advanced Functionality | Application | Key Research Focus |
|---|---|---|
| Protein Stabilization | Protecting biologic drugs from degradation during processing and storage. nih.gov | Comparison with established stabilizers like trehalose; understanding stabilization mechanisms. nih.gov |
| Amorphous Solid Dispersions | Improving the solubility and bioavailability of poorly soluble drugs. biosynth.com | Characterization of physical properties and their impact on drug release. |
| Cryoprotection | Protecting cells and tissues during freezing and thawing. | Investigating its effectiveness in preserving cell viability and function. |
Deeper Elucidation of Microbial Interaction Mechanisms
The interaction of melibiose with various microorganisms is a complex process with implications for gut health and infectious diseases. Future research will aim to provide a more detailed understanding of these interactions at the molecular level.
In the context of gut microbiota, researchers are investigating how different bacterial species metabolize melibiose. For example, in Escherichia coli and Salmonella typhimurium, the metabolism of melibiose is dependent on the expression of the mel operon, which codes for an α-galactosidase and a galactoside permease. nih.gov In contrast, the plant pathogen Erwinia chrysanthemi utilizes a different set of genes for melibiose catabolism. asm.org Understanding these metabolic pathways could lead to the development of prebiotics that specifically promote the growth of beneficial gut bacteria.
Another important area of research is the interaction of melibiose with bacterial lectins. Lectins are proteins that bind to specific carbohydrate structures and play a crucial role in bacterial adhesion to host cells. The galactose-specific lectin LecA from Pseudomonas aeruginosa, a significant opportunistic pathogen, has been shown to bind to melibiose. nih.gov This interaction is being studied to develop anti-adhesive therapies that could prevent bacterial infections by blocking the attachment of bacteria to host tissues. The table below outlines key areas of future research in microbial interactions with melibiose.
| Area of Research | Microorganism(s) of Interest | Potential Application |
|---|---|---|
| Metabolic Pathways | Escherichia coli, Salmonella typhimurium, Erwinia chrysanthemi, Gut microbiota. nih.govasm.orgnih.gov | Development of prebiotics to promote gut health. |
| Lectin Interactions | Pseudomonas aeruginosa. nih.gov | Development of anti-adhesive therapies to prevent bacterial infections. |
| Transporter Mechanisms | Salmonella typhimurium (MelB transporter). nih.gov | Understanding nutrient uptake by bacteria and identifying potential drug targets. |
Integration of Multi-Modal Analytical Techniques for Comprehensive Characterization
A thorough understanding of the structure and properties of this compound is essential for its application in various fields. Future research will increasingly rely on the integration of multiple analytical techniques to provide a comprehensive characterization of this disaccharide.
X-ray crystallography has been instrumental in determining the three-dimensional structure of this compound, revealing the conformation of the pyranose rings and the nature of the glycosidic bond. oup.comiucr.org However, a single technique provides only a static picture. To gain a more complete understanding, researchers are combining crystallographic data with spectroscopic methods.
Infrared (IR) spectroscopy and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions. researchgate.net Mass spectrometry, particularly when coupled with techniques like ion mobility spectrometry, can be used to study the gas-phase structure of melibiose and its fragments, offering insights into its intrinsic properties in the absence of solvent effects. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a powerful tool for the separation and quantification of melibiose in complex mixtures. researchgate.net The following table summarizes the contributions of various analytical techniques to the characterization of this compound.
| Analytical Technique | Information Provided | Contribution to Comprehensive Characterization |
|---|---|---|
| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, and angles. oup.comiucr.org | Provides a detailed static picture of the solid-state structure. |
| Infrared (IR) and Raman Spectroscopy | Vibrational modes, information on conformation and hydrogen bonding. researchgate.net | Offers insights into the dynamic behavior and intermolecular interactions. |
| Mass Spectrometry | Molecular weight, fragmentation patterns, and gas-phase structure. researchgate.netnih.gov | Helps to elucidate the intrinsic properties of the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in complex mixtures. researchgate.net | Essential for purity assessment and analysis in various matrices. |
Expansion of Research in Glycation Pathways and Biomarker Discovery
The non-enzymatic reaction of reducing sugars with proteins, known as glycation, can lead to the formation of advanced glycation end-products (AGEs). nih.govnih.govnih.gov These AGEs have been implicated in the pathogenesis of various age-related diseases, including diabetes and its complications. njit.edu Future research on this compound will likely expand into the investigation of its role in glycation pathways and the potential of melibiose-derived AGEs (MAGEs) as biomarkers.
Studies have shown that melibiose can react with proteins to form a unique set of AGEs, termed MAGEs. researchgate.net The formation of these adducts has been demonstrated in vitro, and there is evidence for their existence in living organisms. researchgate.netmdpi.com A key area of future research will be to elucidate the specific pathways of MAGE formation in vivo and to identify the factors that influence their accumulation in tissues.
The discovery of MAGEs has opened up the possibility of using them as biomarkers for disease diagnosis and prognosis. Researchers are developing antibodies that can specifically recognize MAGEs, which could be used in immunoassays to quantify their levels in biological samples. researchgate.net The correlation of MAGE levels with the presence and severity of diseases like diabetes could lead to the development of novel diagnostic tools. The table below highlights the key research directions in the study of melibiose and glycation.
| Research Direction | Key Objectives | Potential Impact |
|---|---|---|
| Elucidation of MAGE Formation Pathways | To understand how melibiose-derived AGEs are formed and accumulate in the body. mdpi.com | Identification of potential therapeutic targets to prevent or reduce MAGE formation. |
| Development of MAGE-Specific Antibodies | To create tools for the specific detection and quantification of MAGEs. researchgate.net | Enabling the development of diagnostic immunoassays. |
| Correlation of MAGE Levels with Disease | To establish a link between the concentration of MAGEs and the presence or progression of diseases like diabetes. researchgate.net | Validation of MAGEs as clinically useful biomarkers. |
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity and purity of melibiose monohydrate in experimental settings?
- Methodology :
- HPLC Analysis : Use high-performance liquid chromatography (HPLC) with ≥99.0% purity as a benchmark for quality control .
- Melting Point Determination : Confirm the monohydrate form by comparing observed melting points (179–181°C for monohydrate vs. 85°C for dihydrate) .
- Elemental Analysis : Supplement spectral data (e.g., NMR, IR) with elemental composition verification to ensure purity and structural integrity .
Q. What experimental approaches are recommended to study this compound’s solubility and stability in aqueous solutions?
- Methodology :
- Solubility Testing : Measure solubility at 25°C using gravimetric methods, noting its high solubility in water (2500 g/L) .
- Stability Assessment : Perform accelerated degradation studies under varying pH and temperature conditions to identify optimal storage protocols (e.g., room temperature vs. desiccated environments) .
Q. How can this compound be utilized as a substrate in enzyme kinetics studies?
- Methodology :
- Kinetic Assays : Use this compound as a model substrate for glycosidases or glycosyltransferases, monitoring reaction rates via spectrophotometry or chromatography .
- Cation Dependence : Test the influence of cations (e.g., Na⁺, Li⁺, H⁺) on enzymatic activity, as seen in bacterial transporter studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in cation coupling mechanisms reported for melibiose transporters across bacterial species?
- Methodology :
- Comparative Studies : Analyze transporter orthologs in Enterobacter cloacae (H⁺-coupled) vs. E. coli (Na⁺-coupled) using ion-specific inhibitors or isotopic flux assays .
- Structural Modeling : Employ cryo-EM or X-ray crystallography to identify cation-binding domains and correlate them with functional assays .
Q. What strategies optimize the yield of this compound-derived products in organic synthesis (e.g., acidic hydrolysis or polymerization)?
- Methodology :
- Acidic Hydrolysis : Use controlled H₂SO₄ or HCl concentrations (0.1–1.0 M) at elevated temperatures (80–100°C) to hydrolyze melibiose into D-fructose, followed by purification via crystallization .
- Non-Enzymatic Polymerization : Conduct reactions under anhydrous, high-temperature conditions (120–150°C) to synthesize oligomers for applications in biocompatible adhesives .
Q. How can researchers investigate the role of this compound in microbial metabolism and pathogenesis?
- Methodology :
- Gene Knockout Models : Delete melibiose transporter genes (e.g., melB) in Enterobacter or Klebsiella spp. to assess growth defects in melibiose-containing media .
- Metabolomic Profiling : Use LC-MS to track melibiose catabolism intermediates (e.g., galactose, glucose) in bacterial cultures .
Q. What analytical techniques address discrepancies in spectral data for this compound characterization?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data with reference libraries (e.g., GlycomeDB) to resolve ambiguities in anomeric configuration or ring size .
- Crystallographic Analysis : Perform single-crystal X-ray diffraction to confirm the monohydrate structure and hydrogen-bonding network .
Q. How can this compound be applied to study carbohydrate transport mechanisms in plant systems?
- Methodology :
- Isotopic Labeling : Use ¹⁴C-labeled melibiose to trace uptake and translocation in plant tissues via autoradiography .
- Mutant Screening : Identify Arabidopsis mutants with impaired melibiose utilization to pinpoint transporter genes .
Notes for Experimental Design
- Reproducibility : Document detailed synthesis protocols (e.g., solvent ratios, reaction times) to ensure reproducibility, adhering to guidelines like those in the Beilstein Journal of Organic Chemistry .
- Data Contradictions : Address variations in reported properties (e.g., melting points) by specifying hydration states (monohydrate vs. dihydrate) and experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
